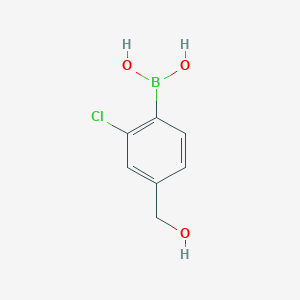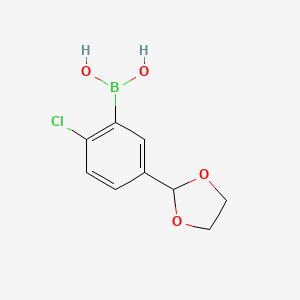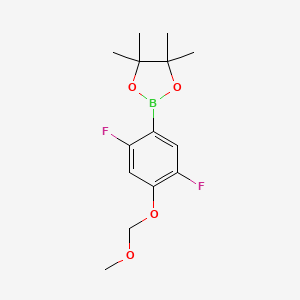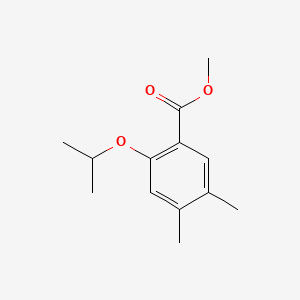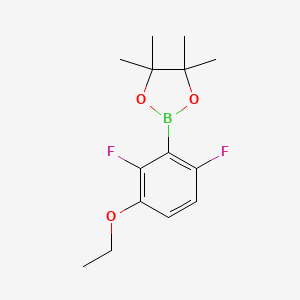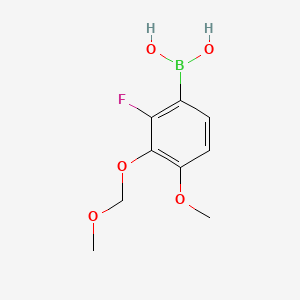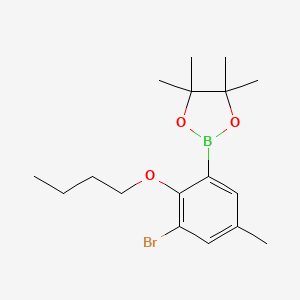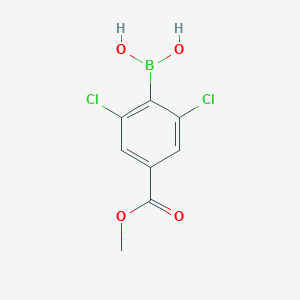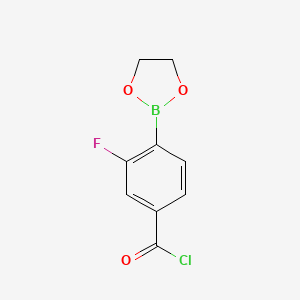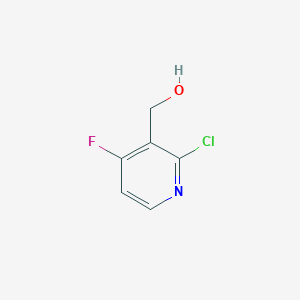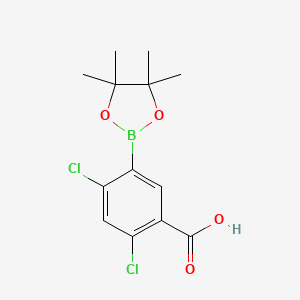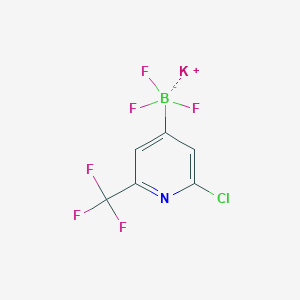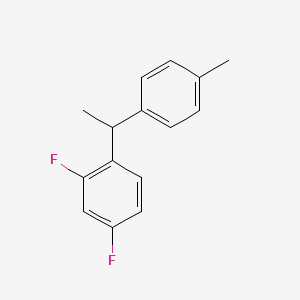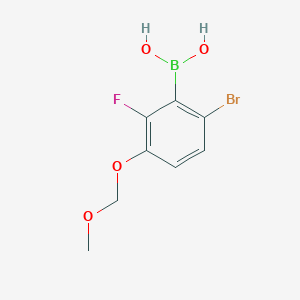
6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H9BBrFO4. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluoro substituents at the desired positions.
Methoxymethoxylation: The phenyl ring is then protected with a methoxymethyl group to form the methoxymethoxy derivative.
Boronic Acid Formation: Finally, the boronic acid group is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Protodeboronation: The boronic acid group can be removed through protodeboronation reactions, often using a base or a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent (e.g., toluene or ethanol) under mild conditions.
Protodeboronation: Often involves the use of bases like NaOH or catalysts such as Pd/C in aqueous or organic solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenyl Derivatives: Resulting from protodeboronation reactions.
科学研究应用
6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: Employed in the creation of advanced materials with specific electronic or optical properties.
Biological Studies: Utilized in the development of boron-containing compounds for potential use in boron neutron capture therapy (BNCT) for cancer treatment.
作用机制
The mechanism of action of 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
相似化合物的比较
Similar Compounds
2-Bromo-6-fluoro-3-methoxyphenylboronic acid: Similar structure but lacks the methoxymethoxy group.
4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the bromo and fluoro substituents.
6-Bromo-2-fluoro-3-iodophenylboronic acid: Similar structure but with an iodine substituent instead of the methoxymethoxy group.
Uniqueness
6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid is unique due to its specific combination of bromo, fluoro, and methoxymethoxy substituents, which provide distinct reactivity and selectivity in chemical reactions.
属性
IUPAC Name |
[6-bromo-2-fluoro-3-(methoxymethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrFO4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3,12-13H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSQBGUTTZKSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCOC)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
